REACTION_SMILES
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[CH2:21]1[CH2:22][CH2:23][C:24]2=[N:29][CH2:28][CH2:27][CH2:26][N:25]2[CH2:30][CH2:31]1.[CH2:32]1[O:33][CH2:34][CH2:35][CH2:36]1.[CH2:3]([O:4][P:5]([O:6][CH2:7][CH3:8])(=[O:9])[CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH2:17][CH:18]([CH3:19])[CH3:20])[CH3:10].[CH3:37][CH2:38][O:39][C:40](=[O:41])[CH3:42].[Cl-:2].[Li+:1]>>[C:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])([CH2:17][CH:18]([CH3:19])[CH3:20])=[CH2:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(CC(C)C)P(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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C=C(CC(C)C)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |